4-(Oxetan-3-yl)piperidine oxalate
Overview
Description
4-(Oxetan-3-yl)piperidine oxalate is a chemical compound with the molecular formula C10H17NO5. It is known for its unique structure, which includes an oxetane ring and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yl)piperidine oxalate typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light .
The piperidine ring can be introduced through nucleophilic substitution reactions. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.
Substitution: Both the oxetane and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens and sulfonyl chlorides.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Oxetan-3-yl)piperidine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yl)piperidine oxalate involves its interaction with specific molecular targets. The oxetane ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, leading to various physiological effects. The piperidine ring can also interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxetan-3-yl)morpholine oxalate
- 4-(Oxetan-3-yl)pyrrolidine oxalate
- 4-(Oxetan-3-yl)piperazine oxalate
Uniqueness
4-(Oxetan-3-yl)piperidine oxalate is unique due to its combination of the oxetane and piperidine rings. This dual-ring structure imparts distinct physicochemical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both synthetic and biological contexts .
Properties
IUPAC Name |
oxalic acid;4-(oxetan-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWOBIZSCCITQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-46-3 | |
Record name | Piperidine, 4-(3-oxetanyl)-, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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